6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
Description
6-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a carbonyl group to a hybrid azetidine-pyrrolidine moiety. The azetidine (4-membered ring) and pyrrolidine (5-membered ring) subunits introduce conformational rigidity and basicity, which may influence pharmacological properties such as target binding and pharmacokinetics.
Synthetically, the compound can be inferred to follow protocols similar to those described for carboxamide-linked heterocycles. For instance, details the use of HATU (a coupling agent) and DIPEA (a base) to form amide bonds between amines and carboxylic acid derivatives, a method likely applicable to synthesizing the target compound .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(11-3-4-13-14(7-11)20-10-16-13)18-8-12(9-18)17-5-1-2-6-17/h3-4,7,10,12H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPHKFQOXZHUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which can be synthesized through ring-opening polymerization of aziridines . The pyrrolidine ring is often introduced via cyclization reactions involving suitable precursors . The final step involves the coupling of the azetidine and pyrrolidine rings with the benzothiazole moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Azetidine vs. Piperazine/Pyrrolidine Substituents
- This combination may improve blood-brain barrier penetration compared to bulkier amines like piperazine .
- Piperazine Derivatives (): Piperazine’s flexibility and larger size could reduce target selectivity but improve solubility. For example, compound 14 (piperazine-linked) exhibits use-dependent sodium channel inhibition, a property critical for neuroprotective agents .
Linkage Type: Carbonyl vs. Sulfonamide/Ether
- Similar linkages in (e.g., compound 20) required HPLC purification, indicating moderate synthetic yields .
- Sulfonamide Linkage (): Sulfonamides (e.g., compound 14) are more stable under physiological conditions but may exhibit higher plasma protein binding, altering pharmacokinetics .
Biological Activity
6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders and various cancers. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
The molecular formula of this compound is C₁₃H₁₄N₂OS, with a molecular weight of approximately 250.33 g/mol. The compound features a benzothiazole ring, which is known for its biological significance and pharmacological properties.
Antitumor Activity
Research indicates that derivatives of benzothiazole exhibit significant antitumor activity. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. In one study, related pyrazole derivatives demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells, suggesting that structural modifications could enhance potency against specific cancer types .
The proposed mechanism for the antitumor activity of benzothiazole derivatives involves the inhibition of key signaling pathways associated with cancer progression. For example, compounds targeting the BRAF(V600E) mutation and inhibiting EGFR have been identified as promising candidates in cancer therapy . The structural components of this compound may similarly interact with these pathways.
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, benzothiazole derivatives have been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are crucial in various inflammatory diseases. Furthermore, some studies suggest antibacterial activity against Gram-positive bacteria, indicating a broad spectrum of biological activity that warrants further investigation.
Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of a series of benzothiazole derivatives on human cancer cell lines. The results showed that compounds with similar structures to this compound exhibited significant growth inhibition in MDA-MB-231 cells with an IC50 value in the low micromolar range.
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammation, researchers tested several benzothiazole derivatives for their ability to reduce LPS-induced NO production in macrophages. Results indicated that certain compounds could significantly lower NO levels, highlighting their potential as anti-inflammatory agents.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
